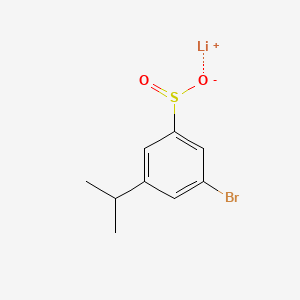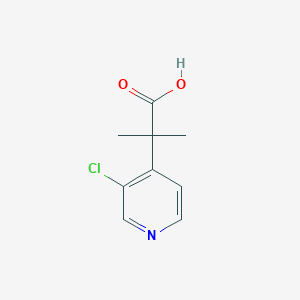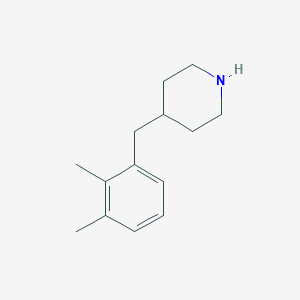
2-(4-Propylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including 2-(4-Propylphenyl)piperidine, involves various methods. One common approach is the hydrogenation of pyridine derivatives . Another method involves the use of metal- and organocatalysis for the preparation of piperidines . Additionally, photochemical methods can be employed to obtain bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can then be reduced to piperidines .
Industrial Production Methods: Industrial production of piperidine derivatives often involves eco-friendly and highly diastereoselective synthesis methods. For example, iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines allows the isolation of enriched mixtures of the most stable cis-isomers .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Propylphenyl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the functionalization and modification of the compound to achieve desired properties.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include primary amines, diols, and Grignard reagents . Conditions such as microwave irradiation and the use of Cp*Ir complexes are also employed to achieve efficient cyclocondensation and N-heterocyclization .
Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant applications in the pharmaceutical industry due to their biological activity.
Wissenschaftliche Forschungsanwendungen
2-(4-Propylphenyl)piperidine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are crucial for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been extensively studied for their pharmacological applications .
Wirkmechanismus
The mechanism of action of piperidine derivatives involves the regulation of several crucial signaling pathways. For example, piperidine acts as a potential clinical agent against cancers by regulating pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, and TGF-β/SMAD . These pathways are essential for the establishment and progression of cancers, and their regulation by piperidine derivatives leads to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(4-Propylphenyl)piperidine include other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Additionally, pyridine and dihydropyridine derivatives share structural similarities with piperidine compounds .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the phenyl ring and the piperidine moiety contributes to its unique pharmacological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
2-(4-propylphenyl)piperidine |
InChI |
InChI=1S/C14H21N/c1-2-5-12-7-9-13(10-8-12)14-6-3-4-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
InChI-Schlüssel |
NVVXISSLEOFQNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


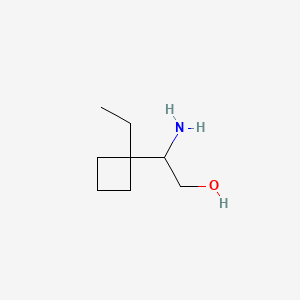

![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
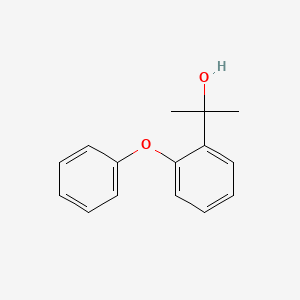
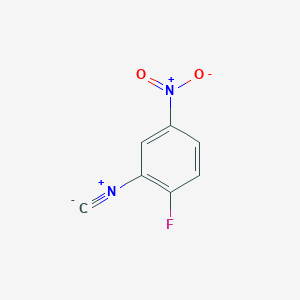
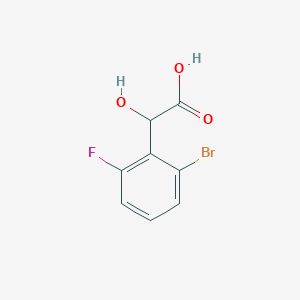
![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
